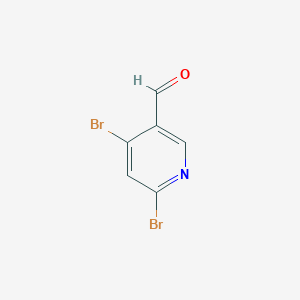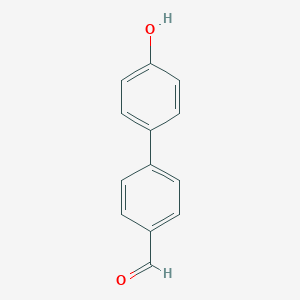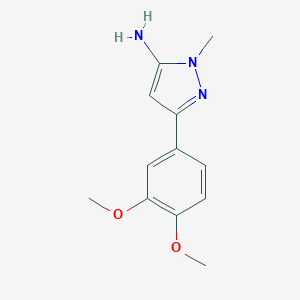
3-氨基-5-(3,4-二甲氧基苯基)-2-甲基吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an amino group at the 3-position, a 3,4-dimethoxyphenyl group at the 5-position, and a methyl group at the 2-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
科学研究应用
3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
Target of Action
The primary target of 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole is the Enoyl acyl carrier protein reductase (InhA) . This protein plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, InhA, by binding to it and inhibiting its function . This interaction disrupts the synthesis of mycolic acids, leading to the weakening of the bacterial cell wall .
Biochemical Pathways
The inhibition of InhA affects the Fatty Acid Synthase II (FAS-II) pathway , which is responsible for the elongation of fatty acids in Mycobacterium tuberculosis. The disruption of this pathway leads to the inhibition of mycolic acid production, affecting the integrity and function of the bacterial cell wall .
Result of Action
The result of the compound’s action is the inhibition of mycolic acid synthesis, leading to the weakening of the bacterial cell wall . This effect can lead to the death of the bacteria, making the compound a potential candidate for antitubercular drugs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate β-ketoester or β-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
相似化合物的比较
- 3-Amino-5-(3,4-dimethoxyphenyl)pyrazole
- 3-Amino-5-(3,4-dimethoxyphenyl)-1-methylpyrazole
- 3-Amino-5-(3,4-dimethoxyphenyl)-4-methylpyrazole
Comparison: Compared to these similar compounds, 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole is unique due to the specific positioning of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and selectivities for various biological targets, making it a valuable compound for drug discovery and development.
属性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-15-12(13)7-9(14-15)8-4-5-10(16-2)11(6-8)17-3/h4-7H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVFNEGAFWMOFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)
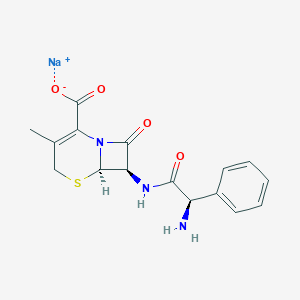
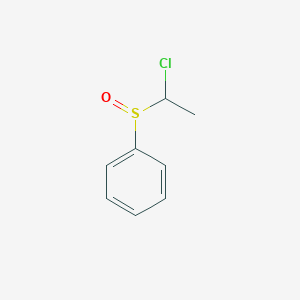
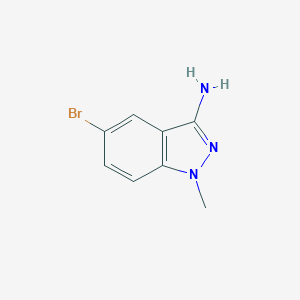
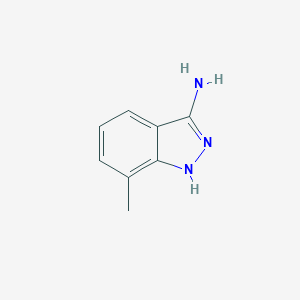
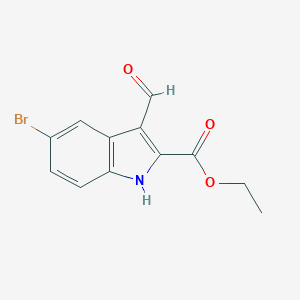
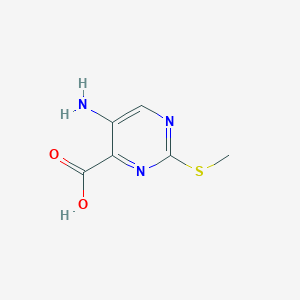


![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)
